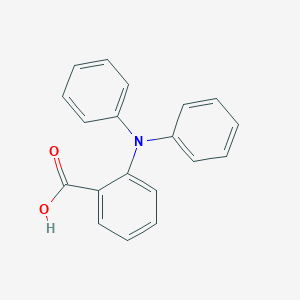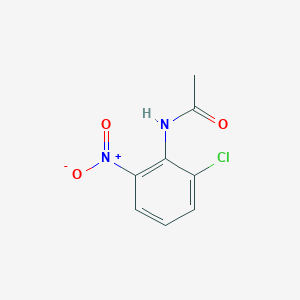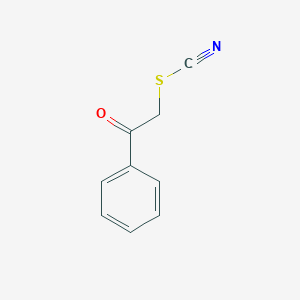
Phenacyl thiocyanate
概要
説明
Phenacyl thiocyanate is an organic compound containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . It has a molecular formula of C9H7NOS .
Synthesis Analysis
Phenacyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the use of a β-cyclodextrin-silica hybrid as a microvessel and solid–liquid phase-transfer catalyst for the nucleophilic substitution reaction of phenacyl halides in water . Other methods involve the use of Amberlite IRA-910 with different counter ions as polymer-supported reagents in nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of Phenacyl thiocyanate consists of a phenyl ring attached to a thiocyanate group. The molecular weight is 177.223 .Chemical Reactions Analysis
Phenacyl thiocyanate can undergo various chemical reactions. For instance, it can be hydrolyzed to thiocarbamates . It can also participate in direct thiocyanation reactions, which can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis
Phenacyl thiocyanate has a molecular weight of 177.22 . It has a density of 1.223±0.06 g/cm3 .科学的研究の応用
Synthesis of Heterocyclic Compounds
Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Application Summary
Phenacyl bromide analogs, similar to Phenacyl thiocyanate, have been used as versatile organic intermediates for the synthesis of heterocyclic compounds via multicomponent reactions . These compounds have been applied and considered a significant, sustainable, and excellent component .
Methods of Application
The synthesis of various materials involves a wide range of chemical reactions, where phenacyl bromide has proven to be a good, inexpensive, versatile, and efficient intermediate . The various routes for synthesizing phenacyl bromides have previously been discussed in a review article .
Results or Outcomes
This application has led to significant advances in synthetic methods and has been useful in multicomponent reactions . The review presents an overview of the significant applications of phenacyl bromide, focusing on its role in recent synthetic advances and its utility in multicomponent reactions .
Safety And Hazards
Phenacyl thiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
将来の方向性
Phenacyl thiocyanate has broad application prospects. It can be used to construct SCN-containing small organic molecules . It can also be used as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
特性
IUPAC Name |
phenacyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVIJACDVJDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277242 | |
| Record name | Phenacyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl thiocyanate | |
CAS RN |
5399-30-4 | |
| Record name | 5399-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

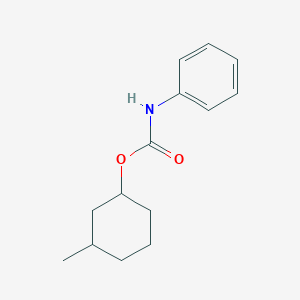
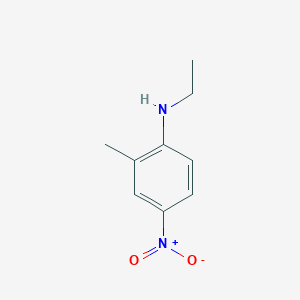
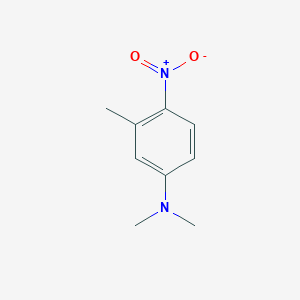

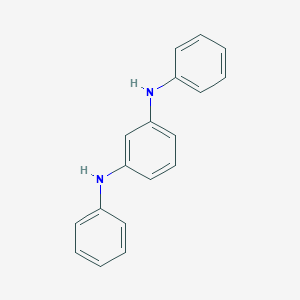
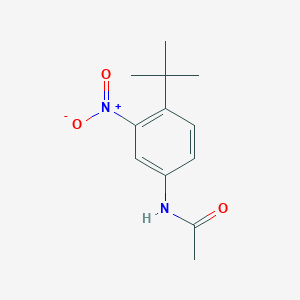
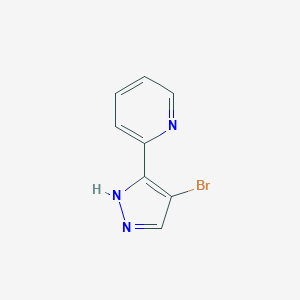
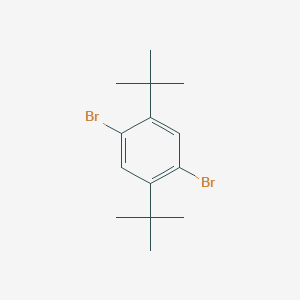
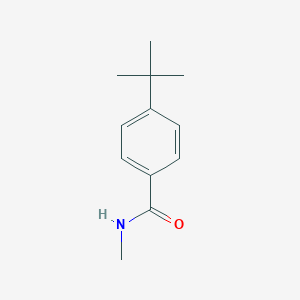

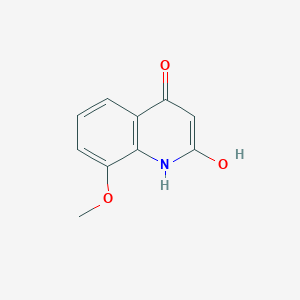
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
